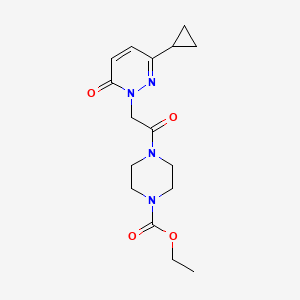

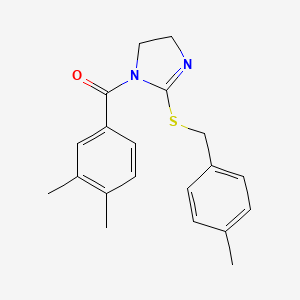

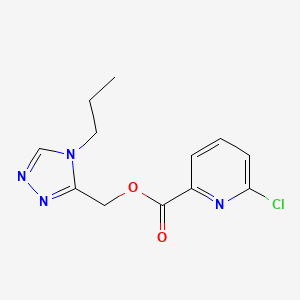

N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in 19F-NMR Spectroscopy

The compound has been used in studies involving 19F-nuclear magnetic resonance (NMR) spectroscopy, particularly in drug discovery programs. It supports the selection of candidates for further development by providing detailed insights into the metabolic fate and excretion balance of compounds, as demonstrated in a study on potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).

2. Role in Molecular Aggregation

This compound plays a significant role in molecular aggregation studies. A specific example is its contribution to understanding the role of fluorine in aggregation, as well as complex C–F/C–H disorder in a 2 × 6 isomer grid of difluorobenzenes (Mocilac et al., 2016).

3. Utility in HIV Integrase Inhibitor Synthesis

This compound is part of a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. Structural modifications of similar molecules have shown significant effects on HIV-integrase inhibitory potencies (Pace et al., 2007).

4. Contribution to Amino Acid Synthesis Research

It has been involved in the rapid asymmetric synthesis of amino acids, demonstrating the efficiency of certain complexes in terms of reaction rates and stereoselectivities in the synthesis of S-α-amino acids (Saghyan et al., 2010).

5. Involvement in Antipathogenic Activity Studies

The compound is part of research on new thiourea derivatives, which have shown significant anti-pathogenic activity, particularly on strains known for their ability to grow in biofilms (Limban et al., 2011).

6. Role in Met Kinase Inhibitor Development

It has been identified as a potent and selective Met kinase inhibitor, with implications in tumor stasis and potential for clinical trials (Schroeder et al., 2009).

7. Use in Structural Characterization of HIV Integrase Inhibitors

The compound has been used in the structural characterization of HIV integrase inhibitors, providing insights into their conformation, tautomeric structure, and electrostatic properties (Bacsa et al., 2013).

properties

IUPAC Name |

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYJCCQUAGJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)